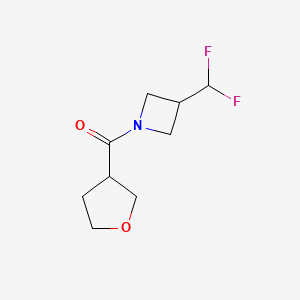

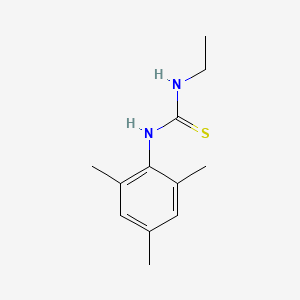

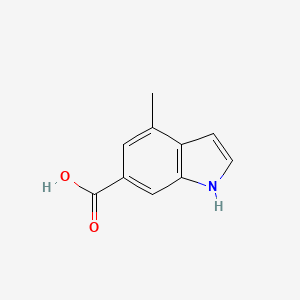

![molecular formula C9H13BrClNO B3010455 2-{[(3-溴苯基)甲基]氨基}乙醇盐酸盐 CAS No. 1052428-61-1](/img/structure/B3010455.png)

2-{[(3-溴苯基)甲基]氨基}乙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical that would likely be of interest in the field of organic synthesis and medicinal chemistry due to its structural features, which include a bromophenyl group, an amino group, and a hydroxyl group. These functional groups suggest potential reactivity and utility in forming various chemical bonds and frameworks.

Synthesis Analysis

The synthesis of related brominated compounds has been demonstrated in the literature. For instance, 2-Bromo-[1-14C]ethanamine hydrochloride was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride by reacting with HBr at elevated temperatures, achieving a high yield and purity . Although this does not directly describe the synthesis of 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride, it provides insight into the methods that could be adapted for synthesizing brominated amine hydrochlorides.

Molecular Structure Analysis

The molecular structure of 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride would include a 3-bromophenyl moiety, which is a common structural unit in various organic molecules. Aryl bromides, such as the 3-bromophenyl group, are known to undergo palladium-catalyzed reactions leading to multiple arylation through C-C and C-H bond cleavages . This suggests that the 3-bromophenyl group in the compound could be reactive under palladium catalysis, potentially leading to complex molecular architectures.

Chemical Reactions Analysis

The presence of the bromophenyl group in the compound suggests that it could participate in various chemical reactions. Aryl bromides are known to react with nucleophiles, as seen in the reactions of 2-bromo-1-phenyl-3,4,4-trichlorobut-3-en-1-ones with nucleophilic reagents, leading to products with allylic rearrangement . This indicates that the bromophenyl group in 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride could also undergo similar nucleophilic reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride are not detailed in the provided papers, the properties of related compounds can offer some insights. Brominated compounds, such as those described in the synthesis of 2-bromo-[1-14C]ethanamine hydrochloride, typically have high molecular weights and are sensitive to light and moisture due to the presence of the bromine atom . The amino and hydroxyl functional groups suggest that the compound would likely exhibit hydrogen bonding, influencing its solubility and boiling point.

科学研究应用

合成和表征

- 类似化合物的合成:该化合物用作各种叔氨基醇的合成前体,例如 3-(4-溴苯基)-1-吗啉-2-苯基丙烷-3-醇盐酸盐,它们是苯海索的类似物 (Isakhanyan、Gevorgyan 和 Panosyan,2008)。

- 抗菌剂合成:它用于合成具有抗菌剂潜力的取代苯基氮杂环丁烷 (Doraswamy 和 Ramana,2013)。

- 抗肿瘤活性研究:该化合物是合成叔氨基醇盐酸盐的关键反应物,其抗肿瘤活性已得到研究 (Isakhanyan 等人,2016)。

化学表征和分析

- 热解产物的鉴定:该化合物已对其热解行为进行了研究,以鉴定各种产物并评估与吸入相关的潜在风险 (Texter 等人,2018)。

- 化学结构和 DNA 相互作用研究:已经对类似化合物的结构及其与 DNA 的相互作用进行了研究,以评估它们作为候选药物的潜力 (Kurt 等人,2020)。

其他应用

- 抗氧化活性研究:该化合物的衍生物已被测试其抑制线粒体中超氧化物产生的能力,表明具有潜在的抗氧化特性 (Kushnir 等人,2015)。

- 金属络合物和螯合性质:该化合物已用于金属络合物的合成和研究,探索其螯合性质和在材料科学中的潜在应用 (Patani 和 Hathi,2010)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .

作用机制

Mode of Action

Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions . In such reactions, the bromine atom, being a good leaving group, might be replaced by a nucleophile .

Pharmacokinetics

Given its molecular weight of 2301 g/mol , it is likely that the compound could be absorbed in the gastrointestinal tract if administered orally. The presence of the polar hydroxyl and amino groups might also influence its distribution and excretion.

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other compounds could affect its metabolism and excretion.

属性

IUPAC Name |

2-[(3-bromophenyl)methylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKSWADFKXSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

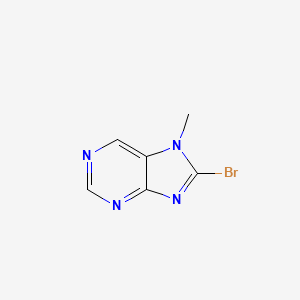

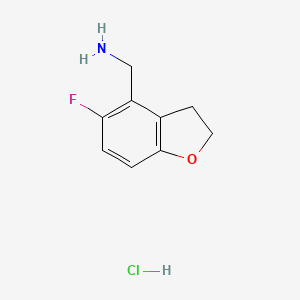

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

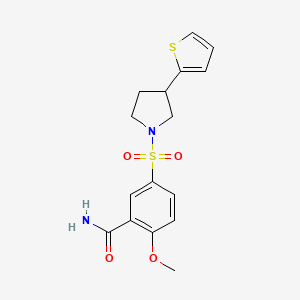

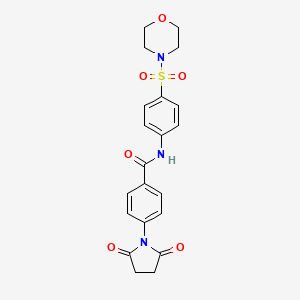

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)

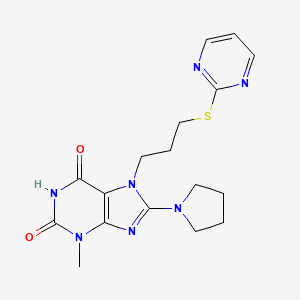

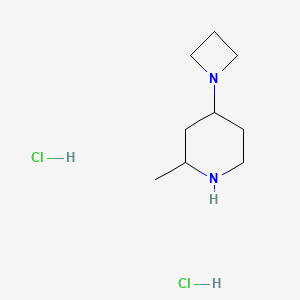

![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)